molecular formula C17H11FN2O3 B5770375 (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5770375
M. Wt: 310.28 g/mol
InChI Key: PFYNTAXMTCGBIH-BENRWUELSA-N
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Description

(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of a benzylidene derivative with a fluorophenyl-substituted diazinane trione. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione include other diazinane derivatives with different substituents, such as:

  • (5Z)-5-benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-benzylidene-1-(2-bromophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-benzylidene-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart specific chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential interactions with biological targets.

Properties

IUPAC Name

(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNTAXMTCGBIH-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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